REACTION_CXSMILES
|
FC1C=C(C2C=CC=CC=2S(C)(=O)=O)C=CC=1NC(C1N([C:16]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][C:17]=2[C:18]([OH:20])=[O:19])N=C(C(F)(F)F)C=1)=O.COC(=O)C1C=C(OC)C=CC=1N1C(C(=O)NC2C=CC(C3C=CC=CC=3S(C)(=O)=O)=CC=2F)=CC(C(F)(F)F)=N1.[OH-].[Na+].Cl>CO.O>[CH3:26][O:25][C:22]1[CH:23]=[CH:24][CH:16]=[C:17]([CH:21]=1)[C:18]([OH:20])=[O:19] |f:2.3|
|
Name
|
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1NC(=O)C1=CC(=NN1C1=C(C(=O)O)C=C(C=C1)OC)C(F)(F)F)C1=C(C=CC=C1)S(=O)(=O)C
|
Name
|
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxybenzoic acid methyl ester
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)OC)N1N=C(C=C1C(NC1=C(C=C(C=C1)C1=C(C=CC=C1)S(=O)(=O)C)F)=O)C(F)(F)F)=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum in a desiccator
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |